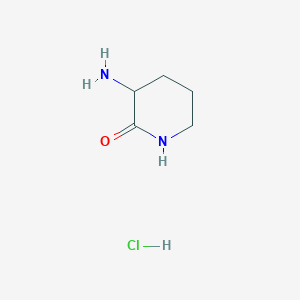

3-Aminopiperidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAYLURYAOXTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600004 | |

| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138377-80-7 | |

| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Aminopiperidin-2-one hydrochloride, a key building block in the development of novel therapeutics. This document collates available data on its physical and chemical characteristics, synthesis, and its pivotal role in the creation of advanced drug candidates.

Core Chemical Properties

This compound is a chiral heterocyclic compound that serves as a versatile intermediate in organic synthesis. It is available in both its racemic and enantiomerically pure forms. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Physicochemical Data

The following tables summarize the key physicochemical properties of racemic and chiral this compound. Data has been aggregated from various chemical suppliers and databases.

Table 1: General Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Ornithine lactam hydrochloride | [1] |

| Appearance | White to off-white or pale beige to brown solid/powder | [2][3] |

Table 2: Properties of Racemic and Chiral Forms

| Form | Racemic | (S)-enantiomer | (R)-enantiomer |

| CAS Number | 138377-80-7 | 42538-31-8 | 406216-02-2 |

| Molecular Formula | C₅H₁₁ClN₂O | C₅H₁₁ClN₂O | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol | 150.61 g/mol | 150.61 g/mol |

| Melting Point | >189°C (dec.), 224-230°C[2] | 180-203°C (dec.)[4], 152-156°C[3] | No data available |

Table 3: Solubility

| Solvent | Solubility | Source |

| N,N-Dimethylformamide | Very soluble | [3] |

| Methanol | Soluble | [3] |

| Glacial Acetic Acid | Sparingly soluble | [3] |

| Chloroform | Very slightly soluble | [3] |

| Water | Practically insoluble | [3] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in drug development, where specific stereochemistry is often required for therapeutic activity.

Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

A general procedure for the synthesis of (S)-3-aminopiperidin-2-one hydrochloride involves the cyclization of L-ornithine hydrochloride.

Materials:

-

L-ornithine hydrochloride

-

Trimethylchlorosilane

-

Anhydrous methanol

-

21% (w/w) Sodium ethoxide in ethanol

-

6N Hydrochloric acid

-

Isopropanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Slowly add trimethylchlorosilane (4 equivalents) to a suspension of L-ornithine hydrochloride (1 equivalent) in anhydrous methanol.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Cool the solution to 0°C and add a 21% (w/w) solution of sodium ethoxide in ethanol dropwise.

-

After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

-

Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.

-

Filter the neutralized solution and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate again under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to yield the final product as a hygroscopic light yellow solid.

Spectroscopic and Analytical Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are essential for the structural confirmation and purity assessment of this compound. While specific spectra are not publicly available in the search results, various chemical suppliers indicate the availability of this data upon request. It is recommended to consult the certificates of analysis from suppliers for detailed spectroscopic information.

Role in Drug Development

3-Aminopiperidin-2-one and its derivatives are significant scaffolds in medicinal chemistry, particularly in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Substituted 3-aminopiperidines have been evaluated as potent and selective inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[5] The development of such inhibitors is a key strategy in the management of type 2 diabetes.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A novel series of 3-aminopiperidin-2-one-based compounds have been developed as antagonists for the CGRP receptor.[6] These antagonists are being investigated for the treatment of migraines.[6]

The following diagram illustrates the role of this compound as a key starting material in the synthesis of these two important classes of therapeutic agents.

This technical guide provides a summary of the currently available information on this compound. For more in-depth data, researchers are encouraged to consult peer-reviewed scientific literature and the technical documentation provided by chemical suppliers.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. aksci.com [aksci.com]

- 3. echemi.com [echemi.com]

- 4. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [amp.chemicalbook.com]

- 5. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 3-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its structural features, comprising a lactam ring and a primary amine, make it a valuable synthon for a variety of pharmacologically active molecules. Notably, it serves as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes, and immunomodulatory drugs such as lenalidomide. An unambiguous structure elucidation of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of this compound.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is the foundation of its structural elucidation. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁ClN₂O | [1] |

| Molecular Weight | 150.61 g/mol | [2] |

| CAS Number | 42538-31-8 ((S)-enantiomer) | [2] |

| Appearance | Hygroscopic light yellow solid | [2] |

| Melting Point | 87°C (for the free base) | [3] |

Note: The melting point for the hydrochloride salt can vary, and the provided value is for the free base.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring. The chemical shifts are influenced by the neighboring electronegative atoms (nitrogen and oxygen) and the electron-withdrawing effect of the carbonyl group and the protonated amine.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam is expected to appear significantly downfield.

| Data Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -NH₂⁺ | ~8.0-9.0 (broad s) |

| -NH (lactam) | ~7.5-8.5 (broad s) |

| -CH(NH₂⁺) | ~3.5-4.0 (m) |

| -CH₂ (adjacent to NH) | ~3.2-3.6 (m) |

| -CH₂ (ring) | ~1.8-2.2 (m) |

| -CH₂ (ring) | ~1.6-2.0 (m) |

| ¹³C NMR | |

| C=O | ~170-175 |

| -CH(NH₂⁺) | ~50-55 |

| -CH₂ (adjacent to NH) | ~40-45 |

| -CH₂ (ring) | ~25-30 |

| -CH₂ (ring) | ~20-25 |

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| N-H stretch (lactam) | ~3200 |

| C=O stretch (lactam) | ~1650-1680 |

| N-H bend (amine) | ~1600 |

| C-N stretch | ~1200-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the free base (C₅H₁₀N₂O) has a molecular weight of 114.15 g/mol .[4]

| Ion | Predicted m/z |

| [M+H]⁺ (protonated free base) | 115.08 |

| [M]⁺ (molecular ion of free base) | 114.08 |

Experimental Protocols

Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

This protocol outlines a common laboratory-scale synthesis.[2]

Materials:

-

L-Ornithine hydrochloride

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous methanol

-

21% (w/w) Sodium ethoxide in ethanol

-

6N Hydrochloric acid (HCl)

-

Isopropanol

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Cool the solution to 0 °C.

-

Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

-

After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

-

Adjust the pH of the solution to 7 with 6N HCl.

-

Filter the neutralized solution and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 30% methanol in dichloromethane eluent to yield (S)-3-aminopiperidin-2-one hydrochloride as a hygroscopic light yellow solid.[2]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Place the sample in the FT-IR spectrometer.

-

Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Determine the m/z of the molecular ion and any significant fragment ions.

Mandatory Visualizations

Chemical Structure

References

- 1. (R)-3-Aminopiperidin-2-one hydrochloride | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [chemicalbook.com]

- 3. (S)-3-AMINOPIPERIDINE-2-ONE | 34294-79-6 [amp.chemicalbook.com]

- 4. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Aminopiperidin-2-one hydrochloride. This compound serves as a critical building block in medicinal chemistry, notably in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and analogues of immunomodulatory drugs like lenalidomide. Understanding its fundamental properties is crucial for its effective application in research and drug development.

Core Physicochemical Properties

This compound is a chiral molecule and can exist as the (S)-enantiomer, (R)-enantiomer, or a racemic mixture. The properties can vary slightly between these forms. This guide focuses on the most commonly cited data, specifying the enantiomeric form where known.

Data Presentation

The quantitative physicochemical data for this compound and its free base are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | L-Ornithine lactam hydrochloride ((S)-form) | [1] |

| Molecular Formula | C₅H₁₁ClN₂O | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Appearance | White to off-white or light yellow solid; Hygroscopic | [1] |

| Melting Point | 180-203 °C (decomposition) for (S)-form | [1] |

| Density | Data not available | N/A |

| Hygroscopicity | Hygroscopic | [1] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Notes | Source(s) |

| Aqueous Solubility | Slightly soluble in water | Qualitative data for the (S)-hydrochloride. Quantitative experimental data is not readily available. | [1] |

| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol | Qualitative data for the (S)-hydrochloride. | [1] |

| pKa (Strongest Basic) | 8.44 (Predicted for free base) | This is a computational prediction for the amino group of the non-salt form. | N/A |

| LogP | -1.3 (Predicted for free base) | This is a computational prediction for the non-salt form. | N/A |

Biological Context and Signaling Pathways

This compound is a key structural motif for molecules targeting important biological pathways. Below are diagrams illustrating two such pathways.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Pathway

This compound is a precursor for the synthesis of gliptins, a class of drugs that inhibit the DPP-IV enzyme. This inhibition has therapeutic effects in type 2 diabetes.

Caption: DPP-IV inhibition pathway leading to improved glycemic control.

Lenalidomide-like Activity: CRL4-CRBN E3 Ligase Pathway

The piperidinone structure is central to the mechanism of immunomodulatory drugs (IMiDs) like lenalidomide. These molecules act as "molecular glues," redirecting an E3 ubiquitin ligase complex to degrade specific proteins.

Caption: Ubiquitin-proteasome degradation pathway induced by molecular glue degraders.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These are generalized standard procedures that can be adapted for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Caption: Workflow for the determination of thermodynamic aqueous solubility.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it through a 0.22 µm filter.

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the PBS buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully collect the clear supernatant. Prepare a standard curve of the compound at known concentrations. Analyze the supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration Method)

This protocol describes the determination of the acid dissociation constant (pKa) of the protonated amine in this compound.

Caption: Workflow for determining the pKa of an amine hydrochloride by titration.

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Process: While stirring the solution, add the NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the exact volume at the equivalence point, which is the point of maximum slope on the curve (often found by plotting the first derivative, ΔpH/ΔV).

-

Determine the volume of NaOH added at the half-equivalence point (half of the volume at the equivalence point).

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

References

In-depth Technical Guide: 3-Aminopiperidin-2-one Hydrochloride (CAS Number 42538-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Aminopiperidin-2-one hydrochloride, with the CAS number 42538-31-8, is a chiral cyclic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid piperidone scaffold and the presence of a primary amine make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

(3S)-3-Aminopiperidin-2-one hydrochloride is a white to off-white, hygroscopic solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42538-31-8 | [2] |

| Molecular Formula | C5H11ClN2O | [3] |

| Molecular Weight | 150.61 g/mol | [3] |

| Melting Point | 87°C (for the free base) | [3] |

| Boiling Point | 307.5±35.0 °C (Predicted) | [3] |

| Density | 1.071±0.06 g/cm3 (Predicted) | [3] |

| Solubility | Soluble in water and methanol. | [1] |

| Appearance | White to off-white solid | [1] |

| Chirality | (S)-enantiomer | [2] |

Synthesis

The most common and well-documented method for the synthesis of (S)-3-Aminopiperidin-2-one hydrochloride is through the cyclization of L-ornithine hydrochloride.[2]

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride

Materials:

-

L-Ornithine hydrochloride

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous Methanol

-

Sodium ethoxide solution (21% in ethanol)

-

6N Hydrochloric acid

-

Isopropanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a suspension of L-ornithine hydrochloride (1.0 eq) in anhydrous methanol, slowly add trimethylchlorosilane (4.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours to facilitate the esterification of the carboxylic acid.

-

Cool the reaction mixture to 0°C.

-

Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol.

-

Allow the reaction to warm to room temperature and continue stirring for 30 minutes to effect cyclization.

-

Adjust the pH of the solution to 7 with 6N aqueous HCl.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

To the resulting crude product, add isopropanol and filter to remove any remaining insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 30% methanol in dichloromethane) as the eluent to yield (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.[2]

Caption: Synthesis workflow for (S)-3-Aminopiperidin-2-one HCl.

Applications in Drug Development

(S)-3-Aminopiperidin-2-one hydrochloride serves as a crucial intermediate in the synthesis of several classes of therapeutic agents, most notably CGRP receptor antagonists for the treatment of migraine and DPP-4 inhibitors for type 2 diabetes.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

CGRP is a neuropeptide implicated in the pathophysiology of migraine.[4] Antagonists of the CGRP receptor have emerged as a major class of drugs for the acute and preventive treatment of migraine. The 3-aminopiperidin-2-one scaffold has been successfully incorporated into novel CGRP receptor antagonists.[4]

The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily activates the Gαs signaling pathway.[5][6] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6] PKA can then phosphorylate various downstream targets, leading to vasodilation, a key event in migraine headaches.[6] CGRP can also couple to Gαi/o and Gαq/11 pathways.[6]

Caption: Simplified CGRP receptor signaling pathway.

A novel series of 3-amino-piperidin-2-one-based CGRP receptor antagonists have been developed.[4] The synthesis generally involves the coupling of the 3-aminopiperidin-2-one core with a suitably functionalized carboxylic acid or other electrophilic partner.

Experimental Protocol: General Synthesis of a 3-Aminopiperidin-2-one based CGRP Antagonist

This is a generalized procedure based on the synthesis of related compounds.[7]

Materials:

-

(S)-3-Aminopiperidin-2-one hydrochloride

-

A suitably substituted carboxylic acid (e.g., a functionalized pyrrolidinone acid fragment)

-

Peptide coupling agent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

-

To a solution of the carboxylic acid fragment in an anhydrous solvent, add the peptide coupling agent and the non-nucleophilic base.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add (S)-3-Aminopiperidin-2-one hydrochloride and an additional equivalent of the base to neutralize the hydrochloride salt.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine).

-

Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired CGRP receptor antagonist.

The following table summarizes the CGRP receptor binding affinity for a representative compound from a series of novel 3-aminopiperidin-2-one-based antagonists.[4]

| Compound | CGRP Receptor Affinity (Ki, nM) |

| Compound 23 | Potent and orally bioavailable |

Note: The specific Ki value for compound 23 was not publicly available in the cited abstract, but it was described as a "structurally novel potent, orally bioavailable CGRP receptor antagonist."[4]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels.[8] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is a key structural component of several marketed DPP-4 inhibitors, including sitagliptin and linagliptin. While the provided CAS number is for the (S)-enantiomer, the synthesis of the (R)-enantiomer is also well-established and follows similar principles.[9]

The synthesis of DPP-4 inhibitors often involves the coupling of the chiral 3-aminopiperidine core with a heterocyclic or aromatic moiety.

Experimental Protocol: General Synthesis of a DPP-4 Inhibitor

This is a generalized procedure based on the synthesis of linagliptin.[8]

Materials:

-

(R)-3-Aminopiperidine dihydrochloride

-

A functionalized xanthine derivative (e.g., 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione)

-

A base (e.g., sodium bicarbonate, potassium carbonate)

-

A high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), DMF)

Procedure:

-

To a solution of the functionalized xanthine derivative in a high-boiling solvent, add the base.

-

Add (R)-3-aminopiperidine dihydrochloride to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 90°C) and stir for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure DPP-4 inhibitor.

The following table presents the in vitro DPP-4 inhibitory activity of a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, showcasing the potency that can be achieved with this class of compounds.[10]

| Compound | R | % Inhibition at 20 µM | IC50 (µM) |

| 9a | H | 1.83 ± 0.11 | 96.2 ± 6.82 |

| 9b | 4-F | 41.2 ± 2.12 | 35.7 ± 1.49 |

| 9c | 4-Cl | 58.7 ± 2.01 | 15.3 ± 0.65 |

| 9d | 4-Br | 45.1 ± 1.89 | 29.8 ± 1.02 |

| 9e | 4-CF3 | 48.9 ± 1.98 | 21.4 ± 0.98 |

| 9f | 3-Cl, 4-F | 38.7 ± 1.54 | 42.1 ± 2.01 |

| 9g | Phenyl | 2.11 ± 0.15 | >100 |

| 9h | 4-F-Phenyl | 10.2 ± 0.54 | 89.7 ± 5.14 |

| 9i | 4-Cl-Phenyl | 69.8 ± 3.14 | 9.25 ± 0.57 |

| 9j | 4-Br-Phenyl | 62.4 ± 2.87 | 13.1 ± 0.61 |

| 9k | 4-CF3-Phenyl | 45.8 ± 2.11 | 25.4 ± 1.11 |

| 9l | 3-Cl, 4-F-Phenyl | 55.7 ± 2.54 | 18.9 ± 0.89 |

| Sitagliptin | - | 95.8 ± 1.12 | 0.018 ± 0.001 |

Conclusion

(3S)-3-Aminopiperidin-2-one hydrochloride is a versatile and valuable chiral building block in modern drug discovery. Its efficient synthesis from readily available starting materials and its utility in constructing complex molecular architectures have solidified its importance in medicinal chemistry. The successful development of potent CGRP receptor antagonists and DPP-4 inhibitors based on this scaffold highlights its significance for researchers and scientists in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to support further research and development efforts leveraging this important chemical entity.

References

- 1. (S)-3-AMINOPIPERIDINE-2-ONE | 34294-79-6 [amp.chemicalbook.com]

- 2. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [chemicalbook.com]

- 3. (S)-3-AMINOPIPERIDINE-2-ONE CAS#: 34294-79-6 [amp.chemicalbook.com]

- 4. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]

- 8. cbijournal.com [cbijournal.com]

- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-Aminopiperidin-2-one Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety protocols for (S)-3-Aminopiperidin-2-one hydrochloride. This chiral heterocyclic compound is a valuable building block in medicinal chemistry and pharmaceutical development.

Core Properties

(S)-3-Aminopiperidin-2-one hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-amino-δ-valerolactam. Its structure incorporates a chiral center, making it a key intermediate for the asymmetric synthesis of complex molecules.

Physicochemical and Identification Data

The fundamental properties of (S)-3-Aminopiperidin-2-one hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42538-31-8 | [1][2] |

| Alternate CAS Number | 34294-79-6 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O | [3] |

| Molecular Weight | 150.61 g/mol | [3][4] |

| IUPAC Name | (3S)-3-aminopiperidin-2-one;hydrochloride | [1] |

| Synonyms | (S)-3-Amino-2-piperidone hydrochloride, L-Ornithine lactam hydrochloride | [3][5] |

| InChI | InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | [1] |

| SMILES | Cl.N[C@H]1CCCNC1=O | [1] |

Physical and Chemical Characteristics

| Property | Description | Source(s) |

| Appearance | White to Off-White or Light Yellow Solid | [2][3] |

| Melting Point | 180-203°C (with decomposition) | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [3] |

| Stability | The compound is hygroscopic. | [2][3] |

| Storage Conditions | Store at room temperature under an inert atmosphere. Keep in a dark, dry place. | [3][4] |

Synthesis and Experimental Protocols

(S)-3-Aminopiperidin-2-one hydrochloride is commonly synthesized from L-ornithine hydrochloride via an intramolecular cyclization reaction.

General Synthesis Protocol from L-Ornithine Hydrochloride

This protocol outlines a general procedure for the laboratory-scale synthesis of the target compound.[2]

Materials:

-

L-ornithine hydrochloride

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous Methanol (MeOH)

-

21% (w/w) Sodium Ethoxide (NaOEt) in Ethanol

-

6N Hydrochloric Acid (HCl)

-

Isopropanol

-

Silica Gel

Procedure:

-

Esterification: Slowly add trimethylchlorosilane (4 eq.) to a suspension of L-ornithine hydrochloride (1 eq.) in anhydrous methanol.

-

Stirring: Stir the reaction mixture at room temperature for 12 hours.

-

Cyclization: Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (7 eq.) dropwise.

-

Warming: After 5 minutes, allow the reaction to slowly warm to room temperature and continue stirring for an additional 30 minutes.

-

Neutralization: Adjust the pH of the solution to 7 using 6N aqueous HCl.

-

Filtration & Concentration: Filter the neutralized solution to remove precipitated salts and concentrate the filtrate under reduced pressure.

-

Salt Removal: Dissolve the crude product in isopropanol and filter to remove any remaining insoluble matter. Concentrate the filtrate again under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with 30% methanol in dichloromethane to yield (S)-3-Aminopiperidin-2-one hydrochloride as a hygroscopic, light yellow solid.[2]

References

- 1. (S)-3-Aminopiperidin-2-one Hydrochloride [lgcstandards.com]

- 2. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [chemicalbook.com]

- 3. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [amp.chemicalbook.com]

- 4. 138377-80-7|3-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 5. (S)-3-Aminopiperidin-2-one Hydrochloride [lgcstandards.com]

An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one Hydrochloride

This technical guide provides a comprehensive overview of the core properties of (R)-3-Aminopiperidin-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical and physical characteristics, synthesis protocols, and its role in therapeutic pathways.

Chemical and Physical Properties

(R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound. Its structure consists of a piperidin-2-one ring with an amino group at the 3-position in the (R)-configuration, neutralized with hydrochloric acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 406216-02-2 |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol [1] |

| IUPAC Name | (3R)-3-aminopiperidin-2-one;hydrochloride |

| SMILES | N[C@@H]1CCCNC1=O.Cl |

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | General observation from supplier data. |

| Melting Point | Not available | Data for the related (R)-3-Aminopiperidine dihydrochloride is 206.0 to 210.0 °C. |

| Solubility | Soluble in water | General property of hydrochloride salts. Specific quantitative data not available. |

| Storage | Inert atmosphere, room temperature[1] | Recommended to be stored in a cool, dry place away from moisture. |

Spectroscopic Data

Detailed experimental spectroscopic data for (R)-3-Aminopiperidin-2-one hydrochloride is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated. Commercial suppliers may provide specific spectral data upon request.

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the piperidine ring, a signal for the proton at the chiral center (C3), and signals for the amine and amide protons. The exact chemical shifts would be dependent on the solvent used. |

| ¹³C NMR | Six distinct signals for the five carbon atoms of the piperidine ring and the carbonyl carbon. |

| IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. |

| Mass Spec | A molecular ion peak corresponding to the free base (C₅H₁₀N₂O) at m/z 114.08. |

Experimental Protocols: Synthesis

(R)-3-Aminopiperidin-2-one hydrochloride is typically synthesized via a multi-step process. A common route starts from (R)-2,5-diaminopentanoic acid hydrochloride, which is first esterified and then cyclized.

Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

This step involves the conversion of the carboxylic acid to its methyl ester.

-

Materials: (R)-2,5-diaminopentanoic acid hydrochloride, Methanol, Acetyl chloride.

-

Procedure:

-

A solution of (R)-2,5-diaminopentanoic acid hydrochloride in methanol is cooled to 0-15 °C.[2]

-

Acetyl chloride (approximately 1.5 to 2.5 equivalents) is added slowly to the cooled solution, maintaining the temperature.[2]

-

The reaction mixture is then heated to 45-65 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[2]

-

Upon completion, the solvent is removed under reduced pressure to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.

-

Cyclization to (R)-3-Aminopiperidin-2-one

The methyl ester is then cyclized to form the piperidinone ring.

-

Materials: (R)-methyl 2,5-diaminopentanoate dihydrochloride, Sodium methoxide, Methanol.

-

Procedure:

-

(R)-methyl 2,5-diaminopentanoate dihydrochloride is dissolved in methanol and cooled to a temperature between -10 °C and 0 °C.[2]

-

A solution of sodium methoxide (approximately 2.6 equivalents) in methanol is added dropwise, maintaining the low temperature.[2]

-

The reaction is stirred at this temperature for a sufficient time to form (R)-3-aminopiperidin-2-one.[2]

-

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt.

-

Materials: (R)-3-aminopiperidin-2-one, Hydrochloric acid, Methanol, Methyl tert-butyl ether.

-

Procedure:

-

To the reaction mixture containing (R)-3-aminopiperidin-2-one, a solution of hydrochloric acid (approximately 1.0 to 1.5 equivalents) in a solvent mixture, typically methanol and methyl tert-butyl ether, is added at a temperature between 0 °C and 20 °C.[2]

-

The resulting mixture is stirred to allow for the precipitation of (R)-3-Aminopiperidin-2-one hydrochloride.[2]

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., methyl tert-butyl ether), and dried under vacuum.[2]

-

Synthesis workflow for (R)-3-Aminopiperidin-2-one hydrochloride.

Role in Drug Development: DPP-IV Inhibition

(R)-3-Aminopiperidin-2-one hydrochloride is a crucial building block for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[2] These inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes.

DPP-IV Signaling Pathway

DPP-IV is an enzyme that rapidly degrades incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis.

When blood glucose levels are elevated, particularly after a meal, GLP-1 and GIP are released from the gut. They act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner. GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the circulating levels of active GLP-1 and GIP. This prolongation of incretin activity enhances glucose-dependent insulin secretion and reduces elevated glucagon levels, leading to improved glycemic control.

Mechanism of DPP-IV inhibitors in regulating blood glucose.

Safety and Handling

As a chemical intermediate, (R)-3-Aminopiperidin-2-one hydrochloride should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related compounds such as 3-aminopiperidine-2,6-dione hydrochloride are known to cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended. The material should be handled in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided has been compiled from publicly available sources and may not be exhaustive. Users should conduct their own research and consult with qualified professionals before making any decisions based on this information.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in the synthesis of a multitude of pharmacologically active compounds, most notably as a core scaffold for inhibitors of dipeptidyl peptidase-IV (DPP-IV) and calcitonin gene-related peptide (CGRP) receptor antagonists. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this crucial intermediate. It details various synthetic strategies, including methods starting from L-ornithine, 2,5-diaminopentanoic acid, and L-glutamic acid, as well as innovative enzymatic and chemoenzymatic approaches. This document presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key synthetic transformations, and visualizes relevant biological pathways and synthetic workflows using Graphviz diagrams to facilitate a deeper understanding of its significance and application in drug discovery and development.

Introduction: Discovery and Historical Context

The journey of this compound is intrinsically linked to the advancement of asymmetric synthesis and the growing demand for enantiomerically pure compounds in the pharmaceutical industry. While the exact first synthesis of the racemic parent compound is not prominently documented in contemporary literature, its significance emerged with the discovery of its utility as a key intermediate for synthesizing chiral 3-aminopiperidine derivatives. These derivatives are crucial components of several modern drugs.

The development of practical and stereoselective syntheses for the (R)- and (S)-enantiomers of this compound has been a primary focus, driven by their roles in the creation of potent and selective enzyme inhibitors and receptor antagonists. Early synthetic efforts often involved classical resolution techniques, which were later superseded by more efficient asymmetric syntheses from chiral starting materials like amino acids.

Synthetic Strategies

A variety of synthetic routes to this compound and its derivatives have been developed, each with its own advantages and challenges. The choice of a particular method often depends on factors such as the desired stereochemistry, scalability, and cost-effectiveness.

Synthesis from L-Ornithine and its Derivatives

A common and well-established route to (S)-3-aminopiperidin-2-one hydrochloride utilizes the naturally occurring amino acid L-ornithine as the starting material. This approach takes advantage of the inherent chirality of the starting material to produce the desired enantiomer. The general strategy involves the cyclization of an ornithine derivative to form the piperidinone ring.

Experimental Protocol: Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride [1]

-

Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol) at room temperature. Stir the reaction mixture for 12 hours.

-

Cyclization: Cool the resulting solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise. After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

-

Neutralization and Work-up: Adjust the pH of the reaction mixture to 7 with 6N aqueous HCl. Filter the neutralized solution and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate again under reduced pressure. Purify the final product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to yield (S)-3-aminopiperidin-2-one hydrochloride as a hygroscopic light yellow solid.

Synthesis from 2,5-Diaminopentanoic Acid

The synthesis of the (R)-enantiomer often starts from (R)-2,5-diaminopentanoic acid hydrochloride. This pathway is particularly relevant for the production of DPP-IV inhibitors. The synthesis typically involves the esterification of the starting material followed by a base-mediated cyclization.

Experimental Protocol: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride from (R)-2,5-Diaminopentanoic Acid Hydrochloride

-

Esterification: To a suspension of (R)-2,5-diaminopentanoic acid hydrochloride in methanol, add acetyl chloride (typically 1.5 to 2.5 equivalents) at a temperature between 0 °C and 15 °C. Heat the reaction mixture to between 45 °C and 65 °C to drive the esterification to completion, yielding (R)-methyl 2,5-diaminopentanoate dihydrochloride.[2]

-

Cyclization: Treat the resulting (R)-methyl 2,5-diaminopentanoate dihydrochloride with a base such as sodium methoxide (typically 1.5 to 3 equivalents) in methanol at a low temperature (between -10 °C and 0 °C) to induce cyclization to (R)-3-aminopiperidin-2-one.[2]

-

Salt Formation: Add hydrochloric acid (typically 1.0 to 1.5 equivalents) in a suitable solvent like methanol or a mixture of methyl tert-butyl ether and methanol to the (R)-3-aminopiperidin-2-one at a temperature between 0 °C and 20 °C to precipitate the desired (R)-3-aminopiperidin-2-one hydrochloride.[2]

Synthesis from Glutamic Acid

L-glutamic acid serves as another readily available chiral starting material for the synthesis of 3-aminopiperidine derivatives. This multi-step route involves the transformation of the carboxylic acid functionalities into other groups that can facilitate cyclization. The overall yields for these multi-step syntheses are reported to be in the range of 44% to 55%.

Enzymatic and Chemoenzymatic Synthesis

More recently, enzymatic and chemoenzymatic methods have emerged as powerful tools for the synthesis of chiral amines and their derivatives, offering high enantioselectivity and milder reaction conditions. Multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives. For instance, a one-pot cascade using galactose oxidase and imine reductase has been employed to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with an isolated yield of up to 54%.[3][4]

A chemoenzymatic approach has also been demonstrated for the synthesis of (S)-3-aminopiperidine-2,6-dione, a related pharmacophore. This method utilizes an engineered enzyme to produce the chiral intermediate, which is then chemically converted to the final product.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of this compound and its derivatives through various methods.

| Starting Material | Product | Key Reagents | Reported Yield | Reference |

| L-Ornithine Hydrochloride | (S)-3-Aminopiperidin-2-one Hydrochloride | Trimethylchlorosilane, Sodium Ethoxide | Not specified in abstract | [1] |

| (R)-2,5-Diaminopentanoic Acid Hydrochloride | (R)-3-Aminopiperidin-2-one Hydrochloride | Acetyl Chloride, Sodium Methoxide, HCl | Not specified in abstract | [2] |

| L-Glutamic Acid | 3-(N-Boc amino) piperidine derivatives | Multi-step | 44-55% (overall) | |

| N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | Galactose oxidase, Imine reductase | up to 54% | [3][4] |

| L-Glutamine | (S)-3-aminopiperidine-2,6-dione derivative | IdgS-derived enzyme, Phthalic anhydride | 20.21 ± 3.5% |

Applications in Drug Development: Targeting CGRP and DPP-IV Pathways

This compound is a critical building block for the synthesis of small molecule drugs that target the Calcitonin Gene-Related Peptide (CGRP) receptor and Dipeptidyl Peptidase-IV (DPP-IV).

CGRP Receptor Antagonists for Migraine Treatment

The CGRP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the pathophysiology of migraine. Antagonists of this receptor are effective in the acute treatment of migraine. 3-Aminopiperidin-2-one serves as a key structural motif in a novel series of potent and orally bioavailable CGRP receptor antagonists.

Caption: CGRP Signaling Pathway and Inhibition.

DPP-IV Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibitors of DPP-IV prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The chiral 3-aminopiperidine moiety is a key pharmacophore in many potent and selective DPP-IV inhibitors.

Caption: DPP-IV Inhibition and GLP-1 Pathway.

Conclusion

This compound has evolved from a chiral synthetic intermediate to a cornerstone in the development of modern therapeutics. The diverse synthetic strategies, from classical amino acid-based approaches to cutting-edge enzymatic methods, provide a robust toolbox for medicinal chemists. The successful application of this scaffold in the design of CGRP receptor antagonists and DPP-IV inhibitors highlights its enduring importance in drug discovery. This guide serves as a comprehensive resource for researchers in the field, providing a solid foundation for future innovation in the synthesis and application of this remarkable molecule.

References

The Biological Significance of 3-Aminopiperidin-2-one Hydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, piperidine-based scaffold has been instrumental in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its role as a precursor to potent and selective inhibitors of key biological targets. We will explore its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapy, and its emerging potential in oncology and neuroprotection. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[1] this compound, a derivative of piperidine, offers a synthetically versatile platform for the creation of complex molecules with high specificity for various biological targets. Its chirality is a crucial feature, as different enantiomers of a compound can possess distinct biological activities, safety profiles, and pharmacokinetic properties. This guide will delve into the significant therapeutic areas where this scaffold has made a substantial impact.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The 3-aminopiperidine scaffold has been a cornerstone in the design of potent and selective DPP-4 inhibitors.[1][3]

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of representative compounds synthesized using a 3-aminopiperidine scaffold.

| Compound ID | Modification on 3-Aminopiperidine Scaffold | DPP-4 IC50 (nM) | Selectivity vs. QPP, DPP8, DPP9 | Reference |

| 1 | Substituted bicyclic lactam | 2 | >1000-fold | [1] |

| 2 | Phenyl-substituted side chain | 9 | High | [1] |

| 3 | Thiazolopyridine moiety | 1.4 | High | [1] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the DPP-4 enzyme solution.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percent inhibition is calculated relative to the control (DMSO-treated) wells.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: DPP-4 in Glucose Homeostasis

The following diagram illustrates the role of DPP-4 in the incretin pathway and how its inhibition leads to improved glycemic control.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism for Migraine

CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[5] CGRP receptor antagonists have emerged as a major breakthrough in the acute and preventive treatment of migraine. The 3-aminopiperidin-2-one scaffold has recently been utilized to develop novel, potent, and orally bioavailable CGRP receptor antagonists.[6]

Quantitative Data: CGRP Receptor Antagonist Activity

The following table presents the in vitro activity of a novel CGRP receptor antagonist synthesized from a 3-aminopiperidin-2-one derivative.

| Compound ID | CGRP Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |

| Compound 23 | 0.024 | 0.2 | [6] |

Experimental Protocol: CGRP Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CGRP receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human CGRP receptor.

Materials:

-

Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or transfected HEK293 cells)

-

Radiolabeled CGRP (e.g., [125I]-CGRP)

-

Test compounds

-

Binding buffer (e.g., Tris-HCl with MgCl2, BSA, and protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, add the binding buffer, cell membranes, radiolabeled CGRP, and the test compound (or buffer for total binding).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

The IC50 value is determined from the competition binding curve.

-

The Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway: CGRP in Migraine Pathophysiology

The following diagram illustrates the proposed mechanism of CGRP in migraine and the site of action for CGRP receptor antagonists.

Emerging Applications

The versatility of the 3-aminopiperidin-2-one scaffold extends beyond DPP-4 and CGRP modulation, with growing interest in its application in oncology and neurodegenerative diseases.

Anticancer Potential

Piperidine derivatives have shown promise as anticancer agents by targeting various cellular processes.[7] While specific studies on derivatives of this compound are emerging, the broader class of aminopiperidines has demonstrated cytotoxic effects against cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[8]

Objective: To determine the cytotoxic effect (IC50) of test compounds on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

Neuroprotective Potential

The piperidine scaffold is present in several compounds with neuroprotective properties.[9] Derivatives are being investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[10][11] The proposed mechanisms often involve the modulation of neurotransmitter systems and reduction of oxidative stress.[10][12][13]

Conclusion

This compound has established itself as a valuable and versatile chiral building block in the synthesis of biologically active molecules. Its significant contribution to the development of DPP-4 inhibitors and CGRP receptor antagonists has led to successful therapies for type 2 diabetes and migraine, respectively. The emerging applications of its derivatives in oncology and neuroprotection highlight the ongoing potential of this scaffold in addressing unmet medical needs. The data and protocols presented in this guide aim to facilitate further research and development of novel therapeutics based on this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 3. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective actions of aminoguanidine involve reduced the activation of calpain and caspase-3 in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Aminopiperidin-2-one Hydrochloride as a Chiral Synthon in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in the synthesis of a variety of pharmaceutical agents. Its rigid, stereochemically defined structure provides a valuable scaffold for the construction of complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists. This technical guide elucidates the mechanism of action of this compound in synthesis, focusing on its role as a chiral synthon. Key transformations, including N-acylation and lactam reduction, are examined in detail, supported by experimental protocols, quantitative data, and mechanistic diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the design and execution of synthetic routes utilizing this versatile intermediate.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of stereocenters onto this ring system allows for precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets. 3-Aminopiperidin-2-one, a cyclic derivative of ornithine, offers a conformationally constrained piperidine ring with a chiral center at the 3-position. The hydrochloride salt enhances the stability and handling of this otherwise reactive amine.

This guide focuses on the synthetic utility of the enantiomerically pure forms of this compound, primarily the (R)- and (S)-isomers. Its "mechanism of action" in a synthetic context is not that of a catalyst that is regenerated, but rather as a chiral synthon —a molecular fragment that is incorporated into a larger molecule, imparting its stereochemical information to the final product. The primary reactive sites are the exocyclic amino group and the endocyclic lactam functionality, which can be manipulated selectively to achieve desired synthetic outcomes.

Key Synthetic Transformations and Mechanisms

The synthetic utility of this compound is centered around two principal transformations: N-acylation of the primary amino group and reduction of the lactam carbonyl.

N-Acylation of the Amino Group

The primary amino group at the C3 position is a nucleophilic site readily available for acylation reactions. This transformation is fundamental in linking the piperidinone core to other molecular fragments.

Mechanism of Action: The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride, anhydride, or an activated carboxylic acid). A tetrahedral intermediate is formed, which then collapses with the expulsion of a leaving group to form the stable amide bond. In the case of this compound, a base is required to neutralize the hydrochloride salt and deprotonate the ammonium ion, thus liberating the nucleophilic free amine.

Application Example: Synthesis of a Pomalidomide Precursor

A key step in the synthesis of immunomodulatory drugs like Pomalidomide involves the reaction of (S)-3-aminopiperidin-2-one with an anhydride, such as 4-hydroxyphthalic anhydride.

Caption: N-Acylation of 3-Aminopiperidin-2-one with an Anhydride.

Quantitative Data: N-Acylation of (S)-3-Aminopiperidin-2-one

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Reference |

| (S)-3-Aminopiperidin-2-one HCl | 4-Hydroxyphthalic Anhydride | Acetic Acid | Reflux | 4 h | ~85% | Generic procedure based on literature |

Experimental Protocol: Synthesis of 5-hydroxy-2-((S)-2-oxopiperidin-3-yl)isoindoline-1,3-dione

-

Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-3-aminopiperidin-2-one hydrochloride (1.0 eq), 4-hydroxyphthalic anhydride (1.1 eq), and glacial acetic acid (10 mL per gram of starting material).

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to afford the desired N-acylated product as a solid.

Reduction of the Lactam Carbonyl

The lactam functionality within the 3-aminopiperidin-2-one ring can be reduced to the corresponding cyclic amine, 3-aminopiperidine. This transformation is crucial for the synthesis of many Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, such as Sitagliptin, where the piperidine ring is a core structural element.

Mechanism of Action: The reduction is typically achieved using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate. The nitrogen's lone pair then assists in the expulsion of the oxygen atom (coordinated to aluminum species), forming an iminium ion intermediate. A second hydride ion then attacks the iminium carbon, completing the reduction to the amine. An aqueous workup is required to quench the excess hydride reagent and to hydrolyze the aluminum-nitrogen and aluminum-oxygen bonds to liberate the final product.

Application Example: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

The reduction of (R)-3-aminopiperidin-2-one hydrochloride is a key step in the synthesis of the chiral amine core of Sitagliptin and other DPP-IV inhibitors.

Caption: Mechanism of Lactam Reduction using Lithium Aluminum Hydride.

Quantitative Data: Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

| Reactant | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| (R)-3-Aminopiperidin-2-one HCl | LiAlH₄ | THF | Reflux | 16 h | >90% | US Patent 2010/0029941 A1 |

Experimental Protocol: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

-

Reagents and Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF). To a separate flask, add (R)-3-aminopiperidin-2-one hydrochloride (1.0 eq) and suspend in anhydrous THF.

-

Reaction: Cool the LiAlH₄ suspension in an ice bath. Slowly add the suspension of the starting material to the LiAlH₄ suspension, maintaining the temperature below 10 °C. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 16-24 hours.

-

Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

Isolation: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the solid and wash it with THF.

-

Salt Formation: Combine the filtrate and washes. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), to precipitate the dihydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum to yield (R)-3-aminopiperidine dihydrochloride.

Synthetic Workflow and Applications

The strategic application of these core transformations allows for the incorporation of the 3-aminopiperidin-2-one scaffold into complex drug molecules. The following workflow illustrates its use in the synthesis of a generic DPP-IV inhibitor.

Caption: General Synthetic Workflow for DPP-IV Inhibitors.

This workflow highlights the central role of this compound as an intermediate that is first synthesized and then modified in subsequent steps. The chirality, established early in the synthesis from a chiral pool starting material like ornithine, is carried through to the final active pharmaceutical ingredient.

Conclusion

This compound is a quintessential example of a chiral synthon whose "mechanism of action" in synthesis is to serve as a pre-formed, stereochemically defined building block. Its strategic value lies in the ability to perform selective chemical transformations at its amino and lactam functionalities. By understanding the mechanisms of these key reactions—N-acylation and lactam reduction—and by utilizing detailed experimental protocols, medicinal chemists and process development scientists can efficiently incorporate this versatile scaffold into the synthesis of novel and effective therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for the rational design and practical execution of synthetic routes leveraging this important chiral intermediate.

An In-depth Technical Guide to 3-Aminopiperidin-2-one Hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-aminopiperidin-2-one hydrochloride, a critical chiral building block in contemporary pharmaceutical development. Its strategic importance lies in its role as a key structural motif in a variety of bioactive molecules, most notably as a cornerstone for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. This document elucidates its chemical properties, details enantioselective synthetic methodologies, provides experimental protocols, and outlines its application in the synthesis of prominent pharmaceutical agents.

Core Properties and Significance

3-Aminopiperidin-2-one is a cyclic β-amino acid derivative possessing a stereocenter at the 3-position, rendering it a valuable chiral synthon. The hydrochloride salt form is commonly used to improve its stability and handling characteristics. The (R)-enantiomer is of particular industrial significance, serving as a pivotal intermediate in the synthesis of several gliptin drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol [1] |

| Appearance | Solid |

| Stereochemistry | (R) or (S) enantiomer |

| Synonyms | (R)-3-Aminopiperidin-2-one HCl, (S)-3-Aminopiperidin-2-one HCl |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 3-aminopiperidin-2-one is paramount for its use in pharmaceutical manufacturing. Several key strategies have been developed, primarily focusing on chiral pool synthesis and enzymatic resolutions.

Chiral Pool Synthesis

This approach leverages readily available and inexpensive chiral starting materials, such as amino acids, to construct the target molecule. L-glutamic acid and L-ornithine are common precursors for the synthesis of the (S)- and (R)-enantiomers, respectively.

A multi-step synthesis from L-glutamic acid can produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives with overall yields ranging from 44% to 55%. The process typically involves esterification, Boc-protection, reduction of the di-ester to a diol, tosylation, and finally cyclization.

Experimental Protocol: Synthesis of (S)-3-Aminopiperidin-2-one from L-Glutamic Acid (Illustrative)

-

Esterification and Protection: L-glutamic acid is first converted to its dimethyl ester. The amino group is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reduction: The resulting N-Boc protected diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol.

-

Activation and Cyclization: The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride. Subsequent reaction with an amine leads to cyclization to form the piperidine ring.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting amine is converted to the hydrochloride salt.

Enzymatic Desymmetrization and Kinetic Resolution

Enzymatic methods offer high enantioselectivity and operate under mild reaction conditions. A common strategy involves the kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam.